N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide, also known as BMS-986177, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in regulating immune cell trafficking and inflammation. BMS-986177 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
Wirkmechanismus
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide acts as a selective antagonist of the S1P1 receptor. S1P1 is expressed on the surface of immune cells and plays a critical role in regulating their trafficking and function. By blocking the S1P1 receptor, N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide prevents immune cells from leaving lymphoid tissues and entering inflamed tissues. This reduces the infiltration of immune cells into affected tissues and reduces inflammation.
Biochemical and Physiological Effects:
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been shown to reduce inflammation and immune cell infiltration in preclinical models of autoimmune diseases. In addition, N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been shown to reduce the severity of graft-versus-host disease in preclinical models. N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide in lab experiments include its potency and selectivity for the S1P1 receptor, as well as its favorable safety profile. However, the limitations of using N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide include its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for the study of N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide. One direction is to further investigate its efficacy in preclinical models of autoimmune diseases and graft-versus-host disease. Another direction is to explore its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, there is potential for the development of new S1P1 receptor antagonists with improved pharmacokinetic properties and lower cost.
Synthesemethoden
The synthesis of N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide involves several steps, starting with the reaction of 2-furoic acid with 2-chloro-N-methyl-N-(4-piperidinyl)acetamide to form the intermediate 2-(2-chloro-1-(4-piperidinylcarbonyl)ethyl)-2-furamide. This intermediate is then reacted with benzylamine to form the key intermediate N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide. The final step involves the removal of the benzyl group using palladium on carbon to yield the pure compound.
Wissenschaftliche Forschungsanwendungen
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been extensively studied in preclinical models of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. In these models, N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been shown to reduce inflammation and immune cell infiltration in the affected tissues. N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has also been studied in models of graft-versus-host disease, where it has been shown to improve survival and reduce the severity of the disease.
Eigenschaften
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16(2)19(22-20(25)18-9-6-14-27-18)21(26)24-12-10-23(11-13-24)15-17-7-4-3-5-8-17/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBXPUWAXWFCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-benzylpiperazin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.